Product packaging for 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine(Cat. No.:)

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Cat. No.: B12973603
M. Wt: 215.02 g/mol
InChI Key: GXXHPFBEHKCPMC-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine is a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. This fused bicyclic heteroaromatic compound belongs to the pyrazolopyridine family, a class of nitrogen-containing structures recognized for their significant biological and photophysical properties . The specific substitution pattern of bromo and fluoro groups at the 7- and 4-positions, respectively, makes this compound a particularly useful intermediate for further synthetic elaboration. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki reactions, allowing researchers to introduce a wide array of aryl, heteroaryl, and other groups to diversify the core structure . Concurrently, the fluorine atom can influence the compound's electronic properties, metabolic stability, and binding affinity, and can also participate in nucleophilic aromatic substitution reactions . As a result, this and closely related derivatives are extensively employed in the synthesis of potential therapeutic agents. A primary area of application is in the development of protein kinase inhibitors . Patents and scientific literature describe the use of the pyrazolo[1,5-a]pyridine core in compounds investigated for the treatment of various cancers, including gastric cancer, breast cancer, kidney cancer, leukemia, and melanoma . The core structure is a privileged scaffold in combinatorial library design, and its synthetic versatility permits extensive structural modifications to optimize potency and selectivity against biological targets . Researchers value this compound as a critical starting material for generating novel molecules for high-throughput screening and for lead optimization campaigns in oncology and other disease areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2 B12973603 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

7-bromo-4-fluoropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-7-2-1-5(9)6-3-4-10-11(6)7/h1-4H

InChI Key

GXXHPFBEHKCPMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CC=NN2C(=C1)Br)F

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Bromo 4 Fluoropyrazolo 1,5 a Pyridine and Derivatives

Strategies for the Construction of the Pyrazolo[1,5-a]pyridine (B1195680) Ring System with Halogen Precursors

The foundational step in synthesizing halogenated pyrazolo[1,5-a]pyridines involves the efficient construction of the bicyclic core. Modern synthetic methods often utilize precursors that already contain halogen atoms, which can be carried through the cyclization process to yield the desired substituted scaffold.

A predominant and versatile method for assembling the pyrazolo[1,5-a]pyridine ring system is the [3+2] cycloaddition reaction. acs.org This approach involves the reaction of an N-aminopyridinium ylide, which acts as a 1,3-dipole, with a suitable dipolarophile, typically an electron-deficient alkyne or alkene. nih.govacs.org

The process generally begins with the formation of an N-aminopyridinium salt from a substituted pyridine (B92270) and an aminating agent. doi.org This salt is then treated with a base to generate the reactive N-iminopyridinium ylide in situ. The subsequent cycloaddition with an electrophilic reagent leads to the formation of a dihydropyrazolo[1,5-a]pyridine intermediate, which then aromatizes to the final product. A variety of electrophilic partners can be used, including α,β-unsaturated carbonyl compounds, ynals, and bromoalkynes, allowing for the introduction of diverse substituents onto the pyrazole (B372694) ring of the scaffold. organic-chemistry.orgrsc.orgresearchgate.net For instance, the reaction of N-aminopyridinium salts with gem-difluorostyrenes has been established as a method to construct 2-fluoropyrazolo[1,5-a]pyridines. researchgate.net

A TEMPO-mediated [3+2] annulation-aromatization protocol has been developed, offering excellent yields and high regioselectivity. nih.govacs.org In this method, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) acts as both a Lewis acid to facilitate the annulation and an oxidant for the subsequent aromatization step. nih.govacs.org This strategy has proven effective for a range of N-aminopyridines and α,β-unsaturated compounds. nih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrazolo[1,5-a]pyridine Synthesis

N-Aminopyridine PrecursorElectrophilic ReagentKey ConditionsProduct TypeReference
N-Aminopyridinium ylideElectron-deficient alkenesPIDA (Iodobenzene diacetate), facile conditionsMultifunctionalized pyrazolo[1,5-a]pyridines organic-chemistry.org
N-Aminopyridinium ylideYnalsDirect [3+2] cycloadditionCyanated pyrazolo[1,5-a]pyridines rsc.org
N-aminopyridinesβ-Nitro styrenesMetal-free, mild conditions, in situ denitration and oxidation(Hetero)aryl pyrazolo[1,5-a]pyridines researchgate.net
N-aminopyridinesα,β-Unsaturated compoundsTEMPO-mediated, DIPEA, 0 °C to rtMultisubstituted pyrazolo[1,5-a]pyridines doi.orgnih.gov
1-Amino-2(1H)-pyridine-2-imine derivativesDialkyl acetylenedicarboxylatesAcetonitrile, reflux or sonication (85 °C)Polysubstituted pyrazolo[1,5-a]pyridines nih.govacs.org

Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation. nih.gov For the synthesis of pyrazolo-fused heterocycles, MCRs provide an efficient route to highly substituted products. nih.govnih.gov While many reported MCRs lead to the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, the underlying principles are applicable to the synthesis of pyrazolo[1,5-a]pyridines. nih.govresearchgate.net

These reactions often involve the condensation of an aminopyrazole, an aldehyde, and a third component like a sulfoxonium ylide or a β-ketonitrile. nih.gov For example, an iodine-catalyzed pseudo-multicomponent reaction starting from aroylacetonitriles and sulphonyl hydrazine (B178648) has been reported to produce substituted pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, Rh-catalyzed MCRs of aldehydes, aminopyrazoles, and sulfoxonium ylides have been developed to yield a diverse range of pyrazolo[1,5-a]pyrimidines. nih.gov These methods highlight the potential for one-pot syntheses that can incorporate halogenated building blocks to generate scaffolds like 7-bromo-4-fluoropyrazolo[1,5-a]pyridine.

Regioselective Introduction of Halogens (Bromine at C-7, Fluorine at C-4)

Achieving the specific 7-bromo-4-fluoro substitution pattern is a complex task that hinges on controlling the regioselectivity of halogenation reactions. The electronic properties of the pyrazolo[1,5-a]pyridine ring system inherently favor electrophilic substitution at the C-3 position. rsc.orgresearchgate.netthieme-connect.de Therefore, directing halogens to the C-4 and C-7 positions requires specialized strategies.

A plausible synthetic route would involve constructing the ring with one halogen already in place, followed by the selective introduction of the second. For instance, starting with a 4-fluoropyridine (B1266222) derivative to build the pyrazolo[1,5-a]pyridine core would ensure the fluorine atom is correctly positioned. The subsequent challenge is the regioselective bromination at the C-7 position of the 4-fluoro-pyrazolo[1,5-a]pyridine intermediate.

Direct halogenation of a pre-formed pyrazolo[1,5-a]pyridine ring is a common method for introducing halogen atoms. rsc.org However, as noted, these reactions typically show high regioselectivity for the C-3 position due to its electronic activation. rsc.orgresearchgate.netthieme-connect.de Reagents such as N-halosuccinimides (NBS for bromination, NCS for chlorination) are frequently used, often requiring elevated temperatures and organic solvents. rsc.orgresearchgate.net For example, reacting 2-methyl-7-arylpyrazolo[1,5-a]pyrimidines with N-bromosuccinimide (NBS) in THF under reflux leads to the corresponding 3-bromo derivatives in good yields. researchgate.net

To achieve bromination at the C-7 position, one would need to either block the more reactive C-3 position or use a directing group strategy. Alternatively, if the synthesis starts from a pre-brominated pyridine (e.g., 2-amino-4-bromopyridine), the bromine atom would be located at the C-7 position of the final pyrazolo[1,5-a]pyridine product.

Direct fluorination of such heterocyclic systems is notoriously difficult and often unselective. Therefore, the introduction of fluorine is almost exclusively achieved by using a fluorine-containing starting material in the ring-forming reaction.

Post-cyclization functionalization involves modifying the pyrazolo[1,5-a]pyridine scaffold after its initial synthesis. This is the most common approach for halogenation. nih.govrsc.org Recent advances have focused on developing milder and more selective methods. A protocol using readily available potassium halide salts (like KBr) in combination with a hypervalent iodine(III) reagent such as PIDA (phenyliodine diacetate) allows for efficient C-3 halogenation at room temperature in water. rsc.org

For the target molecule, a post-cyclization strategy would likely involve synthesizing 4-fluoropyrazolo[1,5-a]pyridine (B13909507) first. The subsequent bromination step would need to be highly selective for the C-7 position. The presence of the electron-withdrawing fluorine atom at C-4 would deactivate the pyridine ring, potentially influencing the regiochemical outcome of a subsequent electrophilic bromination, although this requires specific experimental validation. The pyrazolo[1,5-a]pyrimidine core can be modified through reactions like nitration, halogenation, and formylation, allowing for functional group incorporation at various positions. rsc.orgnih.gov

Table 2: Methods for Halogenation of Pyrazolo[1,5-a]pyrimidine Scaffolds

Halogenation MethodReagentsPosition SelectivityKey ConditionsReference
Direct BrominationN-Bromosuccinimide (NBS)C-3THF, reflux, 20 h researchgate.net
Direct Halogenation (I, Br, Cl)Potassium Halide (KX), PIDAC-3Water, room temperature rsc.org
One-pot Cyclization/HalogenationAmino pyrazoles, enaminones, NaX, K₂S₂O₈C-3Aqueous medium nih.gov
Oxidative C-H HalogenationNaX, K₂S₂O₈C-3Water thieme-connect.de

Exploration of Green Chemistry Principles in Synthetic Routes

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. Several green chemistry principles have been applied to the synthesis of pyrazolo[1,5-a]pyridines and related heterocycles. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One notable green strategy is the use of ultrasound irradiation (sonochemistry) to promote reactions. A catalyst-free [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes and alkenes has been developed under sonication, providing polysubstituted pyrazolo[1,5-a]pyridines in excellent yields with significantly reduced reaction times compared to conventional heating. nih.govacs.org

The use of water as a green solvent is another key development. An efficient method for the regioselective C-3 halogenation of pyrazolo[1,5-a]pyrimidines was developed using potassium halides and a hypervalent iodine(III) reagent in water at ambient temperature. rsc.org Similarly, the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been achieved in aqueous ethanol (B145695) under ultrasonic irradiation, assisted by KHSO₄. bme.hu

Solvent-free, or solid-state, reactions represent a further advancement in green synthesis. The synthesis of pyrazolo[1,5-a]pyrimidines has been carried out by grinding the reactants together in a mortar and pestle at room temperature, often with a catalytic amount of acetic acid, eliminating the need for bulk solvents. cu.edu.egresearchgate.net Additionally, the use of molecular oxygen (O₂) as a mild and green oxidant, promoted by acetic acid, has been employed for the cross-dehydrogenative coupling reactions to form pyrazolo[1,5-a]pyridine derivatives. acs.org

Table 3: Green Chemistry Approaches in Pyrazolo[1,5-a]pyridine/pyrimidine Synthesis

Green PrincipleMethodologyReagents/ConditionsAdvantageReference
Alternative Energy SourceSonochemistryUltrasonic irradiation (85 °C, 20 min)Increased reaction rate, high yields, catalyst-free nih.govacs.org
Alternative Energy SourceMicrowave IrradiationMWI at 180 °CRapid, solvent-free synthesis of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines nih.gov
Green SolventReaction in WaterPotassium halides, PIDA, H₂O, RTAvoids organic solvents, mild conditions rsc.org
Solvent-Free ReactionGrinding MethodGrinding reactants in a mortar at RTEliminates bulk solvent, simple procedure cu.edu.egresearchgate.net
Green OxidantCross-dehydrogenative CouplingMolecular oxygen (O₂), Acetic acidUses air as the oxidant, avoiding hazardous reagents acs.org

Solvent-Free and Microwave-Assisted Syntheses

In recent years, solvent-free and microwave-assisted organic synthesis (MAOS) have emerged as powerful techniques to accelerate chemical reactions, improve yields, and reduce environmental impact. These methods are highly applicable to the synthesis of pyrazolo[1,5-a]pyridine and its derivatives.

One-pot microwave-assisted synthesis is a particularly efficient strategy. For related pyrazolo[1,5-a]pyrimidinone systems, a one-pot method has been developed starting from a β-ketonitrile and hydrazine, heated to 150°C under microwave irradiation. Following the initial formation of the 5-aminopyrazole intermediate, a β-ketoester and acetic acid are added to the same vessel and subjected to further microwave heating to yield the final fused heterocyclic product. google.com This approach significantly reduces reaction times and simplifies the purification process.

Solvent-free condensation reactions under microwave irradiation have also proven effective for the synthesis of precursors to fused pyrazole systems. For example, the preparation of β-enaminones, key intermediates for pyrazolo[1,5-a]pyrimidine synthesis, can be achieved in high yields (83–97%) by reacting methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation at 160°C for just 15 minutes. chemicalbook.com The subsequent solvent-free reaction of these β-enaminones with a 3-methyl-1H-pyrazol-5-amine at 180°C under microwave conditions affords the desired pyrazolo[1,5-a]pyrimidine derivatives in excellent yields (88–96%). chemicalbook.com

These methodologies highlight a general trend towards greener synthetic protocols. The reduction or complete elimination of organic solvents, coupled with the significant decrease in reaction times, offers substantial environmental and economic advantages. The table below summarizes representative conditions for microwave-assisted synthesis of related heterocyclic systems.

Starting MaterialsReaction ConditionsProduct TypeYieldReference
β-ketonitrile, hydrazine, β-ketoester, acetic acidMicrowave, 150°CPyrazolo[1,5-a]pyrimidinone52% google.com
Methyl ketone, DMF-DMAMicrowave, 160°C, 15 min, solvent-freeβ-enaminone (intermediate)83–97% chemicalbook.com
β-enaminone, 3-methyl-1H-pyrazol-5-amineMicrowave, 180°C, solvent-free7-aryl-3-methylpyrazolo[1,5-a]pyrimidine88–96% chemicalbook.com
3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, β-diketonesMicrowave, aqueous media, InCl₃ catalystCarbonylpyrazolo[3,4-b]pyridine derivativesGood to excellent clockss.org

Catalytic Approaches and Reagent Efficiency

Catalytic methods are central to enhancing the efficiency and selectivity of organic transformations. For the synthesis of pyrazolo[1,5-a]pyridines and their analogues, various catalytic systems have been explored.

A notable example is the one-pot condensation for synthesizing pyrazolo[3,4-b]pyridine derivatives, which is effectively catalyzed by Indium(III) chloride (InCl₃) under microwave irradiation in an aqueous medium. clockss.org This process demonstrates the utility of Lewis acid catalysis in promoting the formation of the fused heterocyclic ring system in an environmentally friendly solvent.

For the synthesis of halogenated pyrazolo[1,5-a]pyrimidines, a one-pot method employing a mixture of a sodium halide (NaX) and potassium persulfate (K₂S₂O₈) in an aqueous medium has been developed. nih.gov This reaction proceeds through a cascade cyclization of aminopyrazoles with enaminones or chalcones, followed by an oxidative halogenation. nih.gov This approach is attractive due to its use of readily available and inexpensive reagents and water as the solvent. nih.gov

Palladium catalysis has also been instrumental in the functionalization of related heterocyclic cores. Palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of silver acetate (AgOAc) has been used for the regioselective oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines with various heteroarenes without the need for a directing group. nih.gov This demonstrates a powerful method for the late-stage functionalization of the heterocyclic scaffold.

The efficiency of these catalytic reactions is often evaluated by metrics such as reaction mass efficiency (RME), which considers the mass of all reagents, solvents, and catalysts relative to the mass of the desired product. The high yields and elimination of catalysts in some of the microwave-assisted solvent-free reactions contribute to favorable RME values. chemicalbook.com

The following table outlines various catalytic approaches relevant to the synthesis of pyrazolo[1,5-a]pyridine derivatives.

Reaction TypeCatalyst/Reagent SystemSubstratesProductReference
One-pot condensationInCl₃3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, β-diketonesCarbonylpyrazolo[3,4-b]pyridine derivatives clockss.org
Cyclization-oxidative halogenationNaX / K₂S₂O₈Aminopyrazoles, enaminones/chalcones3-Halo-pyrazolo[1,5-a]pyrimidines nih.gov
Oxidative C-H/C-H cross-couplingPd(OAc)₂ / AgOAcPyrazolo[1,5-a]pyridines, heteroarenesC-H functionalized pyrazolo[1,5-a]pyridines nih.gov

Comprehensive Spectroscopic and Crystallographic Investigations of 7 Bromo 4 Fluoropyrazolo 1,5 a Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic arrangement within a molecule. For 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its structure.

The substitution pattern on the pyrazolo[1,5-a]pyridine (B1195680) core dictates a unique set of signals in the NMR spectra. The presence of bromine and fluorine atoms, both possessing isotopes with nuclear spin, further influences the spectra through electron-withdrawing effects and spin-spin coupling.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic ring system. Based on data from analogous pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyridine derivatives, the chemical shifts can be predicted. The protons H-2 and H-3 on the pyrazole (B372694) ring typically appear at distinct chemical shifts, while H-5 and H-6 on the pyridine (B92270) ring will show characteristic couplings. The fluorine at position 4 will introduce additional splitting (J-coupling) to the adjacent protons, most notably H-3 and H-5.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display seven signals for the carbon atoms of the bicyclic core. The chemical shifts are significantly influenced by the attached heteroatoms and substituents. Carbons bonded to nitrogen appear at lower field, and the C-F and C-Br bonds will also cause significant shifts. The carbon directly bonded to fluorine (C-4) will exhibit a large one-bond ¹³C-¹⁹F coupling constant, which is a definitive diagnostic feature. Studies on related pyrazolo[1,5-a]pyrimidines provide a basis for assigning these resonances.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. google.com For this compound, a single resonance is expected. Its chemical shift would be indicative of the electronic environment within the aromatic system. Crucially, this signal would be split into a multiplet due to coupling with neighboring protons (primarily H-3 and H-5), providing further confirmation of the substitution pattern.

Predicted NMR Data for this compound

The following table is predictive and based on data from analogous compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted Coupling Constants (Hz)
H-28.0 - 8.2---d, J(H2,H3) ≈ 2-3
H-36.7 - 6.9---d, J(H3,H2) ≈ 2-3; J(H3,F4) ≈ 4-6
H-57.0 - 7.2---dd, J(H5,H6) ≈ 7-9; J(H5,F4) ≈ 8-10
H-68.3 - 8.5---d, J(H6,H5) ≈ 7-9
C-2140 - 142------
C-395 - 98------
C-4158 - 162d, ¹J(C4,F19) ≈ 240-260---
C-5110 - 113d, ²J(C5,F19) ≈ 20-25---
C-6125 - 128------
C-7105 - 108------
C-8a148 - 150------
F-4------See ¹H NMR couplings

To unambiguously assign the predicted signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations expected would be between H-2 and H-3 on the pyrazole ring, and between H-5 and H-6 on the pyridine ring, confirming their vicinal relationships. sigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons (C-2, C-3, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for assigning the quaternary (non-protonated) carbons. For instance, correlations from H-2 to C-3 and C-8a, and from H-6 to C-7 and C-8a, would firmly establish the connectivity of the bicyclic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a planar molecule like this, NOESY can confirm through-space proximities, such as between H-3 and H-5, which are on adjacent rings.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₇H₄BrFN₂), the expected exact mass can be calculated with high precision. While specific data for the target compound is unavailable, a patent for a related precursor, ethyl this compound-3-carboxylate, reported a measured mass-to-charge ratio (m/z) of 287 for the [M+H]⁺ ion, matching its calculated value. This demonstrates the utility of HRMS in confirming the composition of such derivatives.

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion in the mass spectrum of this compound would appear as a pair of peaks of almost equal intensity, separated by two mass units (the M⁺ and M+2 peaks). This pattern is a definitive confirmation of the presence of a single bromine atom in the molecule.

Predicted Mass Spectrometry Data

Analysis Expected Result for C₇H₄BrFN₂
Molecular Formula C₇H₄BrFN₂
Monoisotopic Mass 213.9542 u
HRMS ([M+H]⁺) 214.9615 u
Isotopic Signature Peaks at m/z ~214 and ~216 with ~1:1 intensity ratio
Key Fragments Loss of Br• (M-79/81), loss of HCN

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by mapping the precise coordinates of each atom in the solid state. Although a crystal structure for this compound has not been reported, analysis of related pyrazolo[1,5-a]pyridine derivatives allows for a reliable prediction of its key structural features.

Studies on various substituted pyrazolo[1,5-a]pyridines have shown that the bicyclic ring system is essentially planar. This planarity is a consequence of the aromatic 10π-electron system. It is therefore highly probable that the this compound molecule would also be planar.

In the solid state, the packing of these planar molecules would be governed by intermolecular interactions. Given the presence of the aromatic system and electronegative atoms, several types of interactions are possible:

π–π Stacking: The planar aromatic rings can stack on top of each other, an interaction that is common in the crystal structures of such heterocyclic systems.

Halogen Bonding: The bromine atom at the 7-position could act as a halogen bond donor, interacting with the nitrogen atoms or the fluorine atom of neighboring molecules.

C–H···N/F Interactions: Weak hydrogen bonds involving the ring protons and the nitrogen or fluorine atoms of adjacent molecules would also contribute to the stability of the crystal lattice.

Determination of Bond Lengths, Angles, and Torsion Angles

This section would require a table of all interatomic distances (bond lengths) in angstroms (Å), the angles between adjacent bonds in degrees (°), and the torsion (dihedral) angles also in degrees (°), which describe the conformation of the molecule.

Example of Required Data Table (Hypothetical):

Bond/Angle/TorsionAtoms InvolvedValue (Å or °)
Bond LengthBr(1)-C(7)Data not available
Bond LengthF(1)-C(4)Data not available
Bond LengthN(1)-N(2)Data not available
Bond AngleC(6)-C(7)-C(8)Data not available
Bond AngleC(3)-C(4)-C(5)Data not available
Torsion AngleC(8)-N(1)-N(2)-C(3)Data not available

Analysis of Crystal Packing and Hydrogen Bonding Networks

Without access to a crystallographic information file (CIF) or a peer-reviewed publication containing this data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry Studies of 7 Bromo 4 Fluoropyrazolo 1,5 a Pyridine

Electronic Structure and Molecular Orbital Theory Calculations

The electronic properties of the pyrazolo[1,5-a]pyridine (B1195680) scaffold are of significant interest due to their applications in materials science and medicinal chemistry. rsc.orgnih.gov The introduction of a bromine atom at the 7-position and a fluorine atom at the 4-position is expected to significantly modulate the electronic landscape of the parent molecule.

HOMO-LUMO Energy Gaps and Frontier Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Theoretical studies on related pyrazolo[1,5-a]pyrimidines have shown that the electronic nature of substituents at position 7 significantly influences the FMOs. rsc.orgrsc.org Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at this position can tune the absorption and emission properties of the molecule. rsc.orgrsc.org In 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine, both bromine and fluorine are halogens, which can exhibit both inductive electron-withdrawing effects and resonance electron-donating effects.

A hypothetical frontier orbital analysis for this compound, based on general principles observed in similar heterocyclic systems, would likely show the HOMO distributed over the pyrazolo[1,5-a]pyridine ring system, while the LUMO would also be located on the aromatic core. The precise energies and distributions would be influenced by the opposing electronic effects of the halogen substituents.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: These are illustrative values based on trends in related compounds and are not from direct calculations on the specified molecule.)

OrbitalEnergy (eV)Primary Atomic Contributions
LUMO-1.5Pyridine (B92270) and Pyrazole (B372694) Rings
HOMO-6.0Pyrazole and Pyridine Rings
Energy Gap 4.5

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is dictated by the electronegativity of the nitrogen, fluorine, and bromine atoms. An electrostatic potential (ESP) map would visually represent the regions of positive and negative charge on the molecule's surface.

For this compound, it is anticipated that the regions around the nitrogen atoms and the highly electronegative fluorine atom would exhibit a negative electrostatic potential (red/yellow areas), indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the pyridine ring would likely show a positive electrostatic potential (blue areas), marking them as potential sites for nucleophilic interaction. The bromine atom would also contribute to the local charge distribution, creating a complex electronic surface.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method for predicting the geometric and spectroscopic properties of molecules with a high degree of accuracy. rsc.org For this compound, DFT calculations would be essential for obtaining a reliable three-dimensional structure and for predicting its vibrational and NMR spectra.

Vibrational Frequency Calculations (IR and Raman)

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental Infrared (IR) and Raman spectra. For this compound, DFT calculations would predict the characteristic vibrational modes associated with the pyrazolo[1,5-a]pyridine core, as well as those influenced by the bromo and fluoro substituents.

Key predicted vibrational modes would include:

C-H stretching vibrations of the aromatic ring.

C=C and C=N stretching vibrations within the fused ring system.

Ring breathing modes.

C-F and C-Br stretching and bending vibrations.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are representative frequency ranges and are not from direct calculations on the specified molecule.)

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch1650 - 1550
C=C Stretch1600 - 1450
C-F Stretch1250 - 1000
C-Br Stretch700 - 500

NMR Chemical Shift and Coupling Constant Prediction

NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can aid in the assignment of experimental spectra and provide deeper insights into the electronic environment of the nuclei. For complex molecules like this compound, with multiple non-equivalent protons and carbons, these predictions are particularly valuable.

DFT calculations could predict the ¹H and ¹³C chemical shifts. The predicted ¹H NMR spectrum would show distinct signals for the protons on the heterocyclic rings, with their chemical shifts influenced by the electron-withdrawing effects of the adjacent nitrogen and halogen atoms. Similarly, the ¹³C NMR spectrum would provide information on each carbon atom within the molecule. Two-dimensional NMR techniques, such as NOESY, have been used in related structures to confirm the spatial relationships between protons. mdpi.com

Prediction of Chemical Reactivity and Selectivity via Computational Metrics

Computational chemistry offers various metrics to predict the reactivity and selectivity of a molecule. For this compound, an analysis of the frontier orbitals and the electrostatic potential map can provide insights into its reactive behavior.

The distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The negative regions on the ESP map highlight potential sites for electrophilic addition, while positive regions suggest sites for nucleophilic attack. The structural rigidity and planar nature of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold are key features that influence its interactions with biological targets. nih.gov Modifications at various positions, including position 7, are known to significantly affect the electronic properties and, consequently, the biological activity of these compounds. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the computational and theoretical chemistry studies of This compound that align with the requested detailed outline.

Specifically, searches for scholarly articles and computational chemistry databases did not yield any studies concerning:

Fukui Functions for Nucleophilic and Electrophilic Sites of this compound.

Reaction Pathway Modeling and Transition State Analysis involving this specific compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on this molecule.

Therefore, it is not possible to generate the requested article with the specified scientifically accurate content and data tables for each subsection. The necessary detailed research findings for this particular compound are not present in the public domain.

Chemical Reactivity and Transformation Pathways of 7 Bromo 4 Fluoropyrazolo 1,5 a Pyridine

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine (B92270) Ring

The pyridine ring in the pyrazolo[1,5-a]pyridine (B1195680) system is electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr). The presence of a fluorine atom at the C4-position makes this site particularly susceptible to nucleophilic attack.

Regioselectivity and Mechanistic Investigations

Nucleophilic aromatic substitution on pyridine and related heterocycles preferentially occurs at the positions ortho (C2) and para (C4) to the nitrogen atom. stackexchange.comstackexchange.com This regioselectivity is attributed to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer intermediate formed during the reaction. When a nucleophile attacks the C4 position of the 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine, the negative charge in the resulting intermediate can be delocalized onto the pyridine nitrogen through resonance. stackexchange.com This stabilization lowers the activation energy for the attack at the C4 position compared to other positions on the pyridine ring.

The mechanism is a two-step addition-elimination process. nih.gov The first step, which is typically rate-determining, involves the attack of the nucleophile on the electron-deficient C4 carbon to form the resonance-stabilized Meisenheimer complex. stackexchange.comyoutube.com The second step is the rapid elimination of the fluoride ion to restore aromaticity and yield the substituted product. Fluorine is an excellent leaving group in SNAr reactions, not because of its bond strength with carbon, but because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.comsci-hub.se

Influence of Substituents on SNAr Rates

The rate of SNAr reactions is significantly influenced by the electronic nature of other substituents on the aromatic ring. Electron-withdrawing groups enhance the rate of reaction by further decreasing the electron density of the ring, thereby making it more susceptible to nucleophilic attack and stabilizing the anionic intermediate. Conversely, electron-donating groups tend to slow down the reaction.

Palladium-Catalyzed Cross-Coupling Reactions at the Brominated Position (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The carbon-bromine bond at the C7 position of this compound is a versatile functional group for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. This site allows for the introduction of a wide array of substituents, complementing the reactivity at the C4 position.

Optimization of Catalytic Systems and Ligands

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Optimization of these parameters is crucial to achieve high yields and minimize side reactions, such as debromination. nih.govnih.gov

For Suzuki-Miyaura couplings on related brominated pyrazolo[1,5-a]pyrimidine (B1248293) systems, studies have shown that a combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand is often effective. For instance, the use of the XPhosPdG2/XPhos catalyst system has been shown to be effective in preventing a competing debromination reaction. nih.govresearchgate.net Microwave irradiation can also be beneficial, reducing reaction times and improving yields. nih.gov The choice of base and solvent is also critical; potassium carbonate (K₂CO₃) in a mixture of ethanol (B145695) and water has proven to be a successful system. nih.gov

The following table summarizes a typical optimization study for a Suzuki-Miyaura reaction on a similar heterocyclic core, demonstrating the impact of different reaction components.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions.
EntryCatalystLigandBaseSolventYield (%)Byproduct (%)
1PdCl₂(PPh₃)₂-Na₂CO₃Dioxane/H₂O1090 (Debromination)
2PdCl₂(dppf)-Na₂CO₃Dioxane/H₂O2080 (Debromination)
3XPhosPdG2XPhosK₂CO₃Dioxane/H₂O3070 (Debromination)
4XPhosPdG2XPhosK₂CO₃EtOH/H₂O93<5 (Debromination)
5Pd(OAc)₂XantphosCs₂CO₃Dioxane8510 (Debromination)

Similarly, for Buchwald-Hartwig amination, catalyst systems often consist of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a specialized ligand such as Xantphos or tBuDavePhos. beilstein-journals.orgresearchgate.netnih.gov The choice of base (e.g., Cs₂CO₃, NaOt-Bu) and solvent (e.g., toluene, dioxane) is tailored to the specific amine coupling partner. beilstein-journals.orgchemspider.com

For Sonogashira couplings, the classic catalytic system involves a palladium(0) source like Pd(PPh₃)₄ and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in the presence of an amine base like triethylamine (Et₃N). soton.ac.ukorganic-chemistry.orglibretexts.org

Scope and Limitations with Diverse Coupling Partners

The palladium-catalyzed cross-coupling reactions at the C7-bromo position exhibit a broad scope, allowing for the introduction of a variety of functional groups.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds with a diverse range of aryl and heteroaryl boronic acids and esters. mdpi.comtcichemicals.com Both electron-rich and electron-poor aromatic partners can be successfully coupled, although reaction conditions may need to be adjusted accordingly. mdpi.com Sterically hindered boronic acids can sometimes result in lower yields.

Sonogashira Coupling: This reaction enables the formation of C-C bonds with terminal alkynes, introducing alkynyl moieties to the pyrazolo[1,5-a]pyridine core. wikipedia.orgnih.gov The reaction is generally tolerant of a wide variety of functional groups on the alkyne partner, including alcohols, ethers, and protected amines. soton.ac.uk A common side reaction is the homocoupling of the terminal alkyne, which can be minimized by careful control of the reaction conditions.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the C7 position with a wide range of primary and secondary amines, anilines, and amides. nih.govnih.govbeilstein-journals.org The development of sophisticated ligands has greatly expanded the scope to include previously challenging substrates. nih.gov However, very bulky amines or those with certain functional groups may require specific catalyst systems to achieve good yields. researchgate.net For example, some catalyst systems that work well for aromatic amines may be unsuitable for alkylamines possessing β-hydrogen atoms due to competing β-hydride elimination. researchgate.netnih.gov

Electrophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyridine Core

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, the fused pyrazole (B372694) ring is comparatively electron-rich and more susceptible to attack by electrophiles. nih.govyoutube.com

Studies on the parent pyrazolo[1,5-a]pyrimidine system have shown that electrophilic substitution, such as nitration and bromination, occurs preferentially on the pyrazole ring at the C3 position. researchgate.net For example, nitration with a mixture of nitric and sulfuric acids yields the 3-nitro derivative. researchgate.net This suggests that the C3 position is the most nucleophilic site in the bicyclic system.

For this compound, electrophilic attack is therefore most likely to occur at the C3 position of the pyrazole ring. The existing halogen substituents would also influence the regioselectivity. The bromine at C7 and fluorine at C4 are deactivating groups, which would further disfavor electrophilic attack on the pyridine ring and reinforce the inherent preference for substitution on the more electron-rich pyrazole ring. The reaction conditions must be carefully controlled, as the acidic media often required for electrophilic substitution can lead to protonation of the pyridine nitrogen, which would further deactivate the entire ring system to electrophilic attack. youtube.comrsc.org

Metalation and Lithiation Studies for Further Functionalization

The presence of a bromine atom and the directing effect of the pyridine nitrogen atom are expected to be key factors in the metalation and lithiation of this compound. These reactions are powerful tools for the introduction of a wide range of functional groups.

Directed ortho-metalation (DoM) is a common strategy for the functionalization of pyridine derivatives. In the case of this compound, the pyridine nitrogen is expected to direct lithiation to the adjacent C-5 position. However, the presence of the bromine atom at C-7 introduces the possibility of halogen-metal exchange, a rapid reaction that typically occurs at low temperatures. The outcome of the reaction will likely depend on the choice of organolithium reagent and the reaction conditions.

Studies on substituted alkoxypyridines have demonstrated that lithiation can be directed to specific positions. For instance, the lithiation of 2-bromo-4-methoxypyridine with lithium tetramethylpiperidide (LTMP) leads to functionalization at the C-3 position arkat-usa.org. In the case of this compound, the interplay between the directing effect of the pyridine nitrogen and the electronic influence of the fluorine and bromine substituents will be critical in determining the site of metalation.

Furthermore, halogen-lithium exchange at the C-7 position would provide a direct route to a 7-lithiated pyrazolo[1,5-a]pyridine intermediate. This intermediate could then be trapped with various electrophiles to introduce new substituents at this position. The choice between directed metalation and halogen-lithium exchange can often be controlled by the reaction temperature and the nature of the organolithium reagent.

Below is a table summarizing potential metalation and lithiation reactions based on analogous systems.

Reagent/ConditionsExpected Reaction TypePotential Site of FunctionalizationSubsequent Electrophile (Example)Expected Product
n-BuLi, THF, -78°CHalogen-Metal ExchangeC-7DMF4-fluoro-7-formylpyrazolo[1,5-a]pyridine
LDA, THF, -78°CDirected ortho-MetalationC-5(CH₃)₃SiCl7-Bromo-4-fluoro-5-(trimethylsilyl)pyrazolo[1,5-a]pyridine
TMP-Li, THF, -78°CDirected ortho-MetalationC-5CO₂7-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-5-carboxylic acid

Ring-Opening Reactions and Rearrangements

While the pyrazolo[1,5-a]pyridine ring system is generally stable, certain conditions can induce ring-opening reactions or molecular rearrangements. One notable rearrangement in related nitrogen-containing heterocyclic systems is the Dimroth rearrangement. This process typically involves the isomerization of heterocycles through ring-opening and subsequent re-closure, often facilitated by nucleophilic attack.

In the context of this compound, a hypothetical Dimroth-type rearrangement could be initiated by a nucleophilic attack on the pyrimidine ring, leading to its cleavage. The presence of the electron-withdrawing fluorine atom at the C-4 position might influence the susceptibility of the ring to such transformations. However, it is important to note that the direct observation of a Dimroth rearrangement in the pyrazolo[1,5-a]pyridine system itself is not widely documented, and this remains a speculative pathway based on the behavior of other condensed pyrimidines.

Ring-opening could also potentially be achieved under more forcing conditions, such as strong reductive or oxidative environments, which could lead to the cleavage of the pyrazole or pyridine ring. The specific products of such reactions would be highly dependent on the reagents and conditions employed.

Investigation of Photochemical and Electrochemical Reactivity

The presence of a bromo substituent and the aromatic nature of the pyrazolo[1,5-a]pyridine core suggest that this compound may exhibit interesting photochemical and electrochemical properties.

Photochemical Reactivity:

Photochemical reactions of halogenated aromatic compounds often involve the homolytic cleavage of the carbon-halogen bond upon irradiation with UV light. In the case of this compound, this could lead to the formation of a pyrazolo[1,5-a]pyridyl radical at the C-7 position. This reactive intermediate could then participate in various radical-mediated transformations, such as hydrogen abstraction, cyclization, or addition to unsaturated systems.

Furthermore, photochemical conditions have been shown to be effective for the hydrogenation of related heterocyclic systems. For instance, the photochemical hydrogenation of an aryl-brominated tetrazolo[1,5-a]pyrimidine was found to be a rapid and efficient method for reduction without dehalogenation beilstein-archives.org. This suggests that similar photochemical hydrogenation of this compound could potentially lead to the selective reduction of the pyridine ring while preserving the C-Br bond.

Electrochemical Reactivity:

Electrochemical methods offer a powerful and often milder alternative for inducing chemical transformations. The electrochemical behavior of this compound would be characterized by both reduction and oxidation processes.

Electrochemical reduction would likely target the C-Br bond, leading to its cleavage and the formation of a carbanion or a radical anion at the C-7 position. This species could then be protonated or react with other electrophiles present in the medium. The electrochemical reduction of aryl halides is a well-established process for dehalogenation or for the formation of new carbon-carbon bonds.

On the other hand, electrochemical oxidation could lead to the formation of a radical cation of the pyrazolo[1,5-a]pyridine ring. The fate of this radical cation would depend on the reaction conditions, including the solvent and the supporting electrolyte. Intramolecular cyclization or reaction with nucleophiles are possible pathways for the functionalization of the heterocyclic core. The electrochemical synthesis of nitrogen-containing heterocycles often involves the generation of nitrogen-centered radicals, which can undergo intramolecular cyclization acs.orgbohrium.comnih.govbham.ac.uk.

The following table outlines potential photochemical and electrochemical reactions.

Reaction TypeConditionsExpected IntermediatePotential Outcome
PhotochemicalUV irradiationC-7 radicalDebromination or functionalization
Photochemical HydrogenationH₂, catalyst, light-Selective reduction of the pyridine ring
Electrochemical ReductionApplied potential (cathode)C-7 anion/radical anionDebromination or C-C bond formation
Electrochemical OxidationApplied potential (anode)Radical cationIntramolecular cyclization or nucleophilic addition

Applications of 7 Bromo 4 Fluoropyrazolo 1,5 a Pyridine As a Synthetic Building Block

Synthesis of Novel Polyfunctionalized Pyrazolo[1,5-a]pyridine (B1195680) Derivatives

The 7-bromo and 4-fluoro substituents on the pyrazolo[1,5-a]pyridine core are key handles for introducing molecular diversity. The C-Br bond at the 7-position is readily susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast library of derivatives. For instance, coupling reactions can be used to introduce aryl, alkynyl, and amino groups at this position. nih.gov

Simultaneously, the fluorine atom at the 4-position, activated by the electron-deficient nature of the fused pyridine (B92270) ring, is a prime site for nucleophilic aromatic substitution (SNAr) reactions. This pathway allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles. The ability to perform these distinct transformations makes 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine an ideal starting material for creating polyfunctionalized molecules where the substituents at both the C4 and C7 positions can be precisely controlled. nih.govresearchgate.net The synthesis of various functionalized pyrazolo[1,5-a]pyridines and related pyrazolo[1,5-a]pyrimidines has been widely reported, demonstrating the versatility of this heterocyclic core. organic-chemistry.orgnih.govd-nb.info

PositionReaction TypeReagents/CatalystsResulting Functional Group
7-BromoSuzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl
7-BromoSonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl
7-BromoBuchwald-Hartwig AminationAmine, Pd catalyst, Ligand (e.g., BINAP)Amino (NRR')
4-FluoroNucleophilic Aromatic Substitution (SNAr)Alcohol (ROH), BaseAlkoxy (OR)
4-FluoroNucleophilic Aromatic Substitution (SNAr)Thiol (RSH), BaseThioether (SR)

Formation of Complex Molecular Architectures through Iterative Transformations

The orthogonal reactivity of the C-Br and C-F bonds in this compound is instrumental in the construction of complex molecular architectures through iterative, or stepwise, transformations. Chemists can devise synthetic routes that address one position at a time, preserving the other for a subsequent reaction. For example, a Suzuki coupling can be performed at the 7-position under conditions that leave the 4-fluoro group intact. The resulting 7-aryl-4-fluoropyrazolo[1,5-a]pyridine can then be subjected to an SNAr reaction to modify the 4-position. This controlled, sequential functionalization is crucial for building highly substituted and unsymmetrical molecules that would be challenging to access through other means. This step-by-step approach allows for the precise installation of different functionalities, which is a cornerstone of modern organic synthesis for creating molecules with tailored properties. nih.gov This strategy is analogous to methods used for other dihalogenated heterocycles where selective substitution leads to complex products. nih.gov

Precursor for Advanced Organic Materials (e.g., fluorophores, without detailing specific material properties)

The pyrazolo[1,5-a]pyridine scaffold is the core of many fluorescent molecules, or fluorophores. unito.it this compound is a valuable precursor for these advanced organic materials due to the synthetic handles it provides. The development of novel small-molecule fluorescent dyes is a significant area of research, with applications in various scientific fields. rsc.org By using the 7-bromo position as an anchor point for cross-coupling reactions, researchers can attach various π-conjugated systems to the core heterocycle. This process extends the electronic conjugation of the molecule, which is a fundamental strategy for creating fluorescent compounds. The pyrazolo[1,5-a]pyrimidine (B1248293) system, which is structurally very similar, has been extensively studied for its fluorescent properties, highlighting the intrinsic potential of this class of fused heterocycles as a basis for organic materials. nih.govbohrium.comresearchgate.net

A key advantage of using this compound to synthesize fluorophores is the ability to fine-tune their photophysical properties through rational structural modification. Research on related pyrazolo[1,5-a]pyrimidines has demonstrated that the nature of the substituent at the 7-position has a profound impact on the molecule's absorption and emission characteristics. nih.govresearchgate.net

By replacing the bromine atom with various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), the electronic distribution within the fluorophore can be altered. Studies show that installing EDGs at the 7-position generally leads to an enhancement of both absorption and emission, while EWGs tend to have the opposite effect. nih.govresearchgate.net This predictable structure-property relationship allows for the targeted design of fluorophores with specific wavelengths and quantum yields. The 7-bromo precursor is thus the gateway to a family of optical materials whose properties can be systematically modulated.

Substituent at Position 7 (on a related pyrazolo[1,5-a]pyrimidine core)Substituent TypeEffect on Photophysical Properties
4-MethoxyphenylElectron-Donating Group (EDG)Improved absorption and emission behavior. nih.govresearchgate.net
PhenylNeutralModerate absorption and emission. nih.govresearchgate.net
4-PyridylElectron-Withdrawing Group (EWG)Lower absorption and emission intensities. nih.gov
2,4-DichlorophenylElectron-Withdrawing Group (EWG)Low absorption and emission intensities. nih.govresearchgate.net

Role in Multi-Component and Domino Reaction Sequences

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by combining three or more reactants. nih.govnih.gov These reactions are prized for their atom economy and operational simplicity. Functionalized heterocyclic compounds are often key participants in such processes.

While direct examples involving this compound may not be extensively documented, its derivatives possess the necessary functionalities to act as key building blocks in MCRs. For example, after converting the bromo group to an amino group, the resulting 7-amino-4-fluoropyrazolo[1,5-a]pyridine could serve as the amine component in a reaction with aldehydes and other nucleophiles. This would rapidly generate highly complex, polycyclic structures that incorporate the pyrazolo[1,5-a]pyridine motif. The use of pyrazole (B372694) and pyridine derivatives in domino reactions to create spirocycles and other fused systems is well-established, suggesting a strong potential for this compound in advanced, one-pot synthetic methodologies. researchgate.netresearchgate.net

Structure Reactivity Relationship Srr Studies of the 7 Bromo 4 Fluoropyrazolo 1,5 a Pyridine Scaffold

Systematic Derivatization and Synthesis of Analogues with Varied Substituents

The synthesis of pyrazolo[1,5-a]pyridines can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted pyridine (B92270) and pyrazole (B372694) precursors. acs.org A common method is the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes. researchgate.net For the synthesis of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine, a plausible approach would involve the reaction of a 2-amino-3-bromo-6-fluoropyridine with a suitable three-carbon synthon.

Systematic derivatization of the this compound scaffold would involve the selective modification of the bromine and fluorine substituents, as well as the introduction of new functional groups at other available positions on the heterocyclic core. The bromine atom at the 7-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups.

Below is a representative table of potential analogues that could be synthesized from the this compound scaffold to explore structure-activity relationships.

Compound ID Scaffold R1 (at C7) R2 (at C4) Synthetic Approach
1 This compound-Br-FCore Synthesis
2 7-Phenyl-4-fluoropyrazolo[1,5-a]pyridine-C6H5-FSuzuki Coupling
3 7-(Morpholin-4-yl)-4-fluoropyrazolo[1,5-a]pyridine-N(CH2CH2)2O-FBuchwald-Hartwig Amination
4 7-Bromo-4-(dimethylamino)pyrazolo[1,5-a]pyridine-Br-N(CH3)2Nucleophilic Aromatic Substitution
5 7-(Thiophen-2-yl)-4-fluoropyrazolo[1,5-a]pyridine-C4H3S-FSuzuki Coupling

Quantitative Analysis of Substituent Effects on Chemical Reactivity (e.g., Hammett correlations)

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. google.com It relates the reaction rate constant (k) or equilibrium constant (K) of a series of reactions to the electronic properties of the substituents. The equation is given by:

log(k/k₀) = σρ

where k₀ is the rate constant for the unsubstituted reactant, k is the rate constant for the substituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the type of reaction. google.com

For the this compound scaffold, the Hammett equation can be used to predict how different substituents at the 7-position will affect the reactivity of the molecule. The bromo and fluoro substituents on the core structure are electron-withdrawing, which will influence the electron density of the pyrazolo[1,5-a]pyridine (B1195680) ring system.

A positive ρ value for a reaction indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates that the reaction is favored by electron-donating groups. By determining the ρ value for a particular reaction of interest, it is possible to predict the effect of a wide range of substituents on the reaction rate.

The following table provides hypothetical Hammett sigma (σp) values for various substituents that could be introduced at the 7-position of the 4-fluoropyrazolo[1,5-a]pyridine (B13909507) scaffold, illustrating the range of electronic effects that can be explored.

Substituent (at C7) Hammett Sigma (σp) Value (Hypothetical) Electronic Effect
-Br+0.23Electron-withdrawing
-OCH3-0.27Electron-donating
-NO2+0.78Strongly electron-withdrawing
-CH3-0.17Electron-donating
-CN+0.66Strongly electron-withdrawing

Chemoinformatic Analysis for Guiding Future Chemical Modifications

Chemoinformatic tools are increasingly used in drug discovery and development to guide the design of new molecules with improved properties. dntb.gov.uaekb.eg For the this compound scaffold, chemoinformatic analysis can provide valuable insights into how chemical modifications will affect its biological activity and physicochemical properties.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. ekb.eg By docking analogues of this compound into the active site of a relevant biological target, it is possible to identify key interactions that are important for binding. This information can then be used to design new analogues with improved potency and selectivity. For instance, docking studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been used to understand their binding modes in various protein kinases. ekb.egnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By developing a QSAR model for a set of this compound analogues, it is possible to predict the activity of new, unsynthesized compounds. This can help to prioritize which compounds to synthesize and test, saving time and resources.

The table below illustrates the type of data that would be generated and utilized in a chemoinformatic analysis to guide the modification of the this compound scaffold.

Compound ID R1 (at C7) Predicted Binding Affinity (kcal/mol) Predicted Lipophilicity (logP) Key Predicted Interactions
1 -Br-7.52.8Halogen bond with backbone carbonyl
2 -C6H5-8.23.5Pi-pi stacking with aromatic residue
3 -N(CH2CH2)2O-8.01.5Hydrogen bond with polar residue
4 -Br-7.23.1Halogen bond with backbone carbonyl
5 -C4H3S-8.53.2Pi-pi stacking and potential H-bond

By integrating systematic derivatization with quantitative analysis and chemoinformatic predictions, researchers can efficiently explore the structure-reactivity landscape of the this compound scaffold, leading to the discovery of new compounds with optimized properties for various applications.

Future Research Directions and Unexplored Avenues for 7 Bromo 4 Fluoropyrazolo 1,5 a Pyridine Research

In-depth Mechanistic Investigations of Complex Transformations

While plausible mechanisms have been proposed for the formation of the pyrazolo[1,5-a]pyridine (B1195680) scaffold, a deep, quantitative understanding of the reaction pathways is often lacking. acs.orgsci-hub.se For a molecule with the electronic characteristics of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine, where the fluorine and bromine atoms exert significant electronic effects, detailed mechanistic studies are crucial for reaction optimization and the discovery of new transformations.

Future research should prioritize:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction transition states, elucidate the roles of catalysts and reagents, and predict the regioselectivity of reactions involving asymmetrically substituted precursors. nih.gov This could help explain and predict how the electron-withdrawing nature of the fluoro and bromo substituents influences the reactivity of the pyridine (B92270) ring.

Isotopic Labeling Studies: Using isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ²H) to trace the pathways of atoms during complex cyclization and derivatization reactions. This can provide definitive evidence for proposed intermediates and rule out alternative mechanistic pathways.

Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, activation energies, and the influence of catalyst and substrate concentrations. This data is essential for understanding the rate-determining steps of synthetic sequences and for rationally improving reaction conditions.

A thorough mechanistic understanding will enable chemists to move beyond empirical screening and rationally design more efficient and selective syntheses of this compound and its derivatives.

Exploration of Sustainable and Biocatalytic Approaches in its Synthesis and Derivatization

Modern synthetic chemistry places a strong emphasis on "green" methodologies that reduce environmental impact. bme.hu The synthesis of pyrazolo[1,5-a]pyridines has seen some movement in this direction, with methods utilizing molecular oxygen as an oxidant or employing ultrasound irradiation to shorten reaction times. acs.orgnih.govnih.gov However, a systematic exploration of sustainable approaches for this compound is a critical future goal.

Key avenues for exploration include:

Biocatalysis: Screening for and engineering enzymes (e.g., transaminases, oxidoreductases) that can catalyze key steps in the synthesis or derivatization of the target molecule. Biocatalysis offers the potential for high selectivity under mild, aqueous conditions, representing the pinnacle of green chemistry.

Alternative Energy Sources: Expanding on initial studies, the systematic application of microwave irradiation and sonication could dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net

Green Solvents and Reagents: Focusing on synthetic routes that utilize water, supercritical fluids, or bio-based solvents. This also involves replacing hazardous reagents with more environmentally benign alternatives, such as using O₂ in place of stoichiometric chemical oxidants. acs.orgnih.gov

The table below outlines a comparison of potential synthetic approaches, highlighting the advantages of future sustainable methods.

Methodology Typical Conditions Potential "Green" Advantage
Conventional SynthesisOrganic solvents, heating, chemical oxidants-
Ultrasound-AssistedShorter reaction times (e.g., 5 min), mild conditions. nih.govresearchgate.netReduced energy consumption, higher throughput.
O₂-Promoted CDCAcetic acid catalyst, O₂ as oxidant. acs.orgnih.govHigh atom economy, avoids toxic oxidants.
BiocatalyticAqueous media, ambient temperature/pressureHigh selectivity, minimal waste, biodegradable catalyst.

Advanced Characterization Techniques for Real-time Reaction Monitoring (e.g., operando spectroscopy)

The optimization of complex chemical reactions is often hindered by a lack of real-time information about the species present in the reaction vessel. Post-reaction analysis provides only a final snapshot. Operando spectroscopy is a powerful methodology where spectroscopic characterization is performed simultaneously with the chemical reaction under true catalytic conditions. wikipedia.org This provides a "motion picture" of the reaction, revealing transient intermediates and clarifying structure-activity relationships. wikipedia.orgethz.ch

Future research on this compound should integrate operando techniques to:

Monitor Reaction Intermediates: Use techniques like operando FTIR, Raman, or NMR spectroscopy to identify and track the concentration of key intermediates during the formation of the pyrazolo[1,5-a]pyridine ring. This would provide direct evidence for proposed mechanisms.

Understand Catalyst Dynamics: When using heterogeneous catalysts, techniques like operando X-ray Absorption Spectroscopy (XAS) can be used to observe changes in the catalyst's oxidation state and coordination environment as the reaction proceeds. youtube.com

Optimize Reaction Conditions: By observing the real-time effects of changing temperature, pressure, or reagent concentration, operando spectroscopy allows for rapid and precise optimization of reaction conditions to maximize yield and minimize byproduct formation.

Operando Technique Information Gained Application to Synthesis
FTIR/Raman SpectroscopyVibrational modes of functional groupsIdentify transient species, track reactant consumption and product formation.
NMR SpectroscopyChemical environment of specific nucleiElucidate structures of intermediates in solution.
X-ray Absorption Spectroscopy (XAS)Electronic and local atomic structure of a catalystMonitor catalyst state and deactivation pathways in real-time. youtube.com
Mass SpectrometryMolecular weight of gas-phase speciesAnalyze volatile products and byproducts as they form.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The discovery of new derivatives of this compound with enhanced properties relies on the ability to rapidly synthesize and screen libraries of related compounds. Automated synthesis and high-throughput experimentation (HTE) platforms are essential tools for accelerating this process.

Future work should focus on:

Developing Robust Automated Protocols: Adapting the synthesis of the this compound core and its subsequent derivatization reactions (e.g., cross-coupling at the bromine position) for use on robotic liquid-handling platforms. This would enable the parallel synthesis of dozens or hundreds of compounds.

High-Throughput Screening: Coupling automated synthesis with high-throughput analytical techniques (e.g., LC-MS, UPLC) to rapidly assess the outcome of many parallel reactions. This allows for the efficient exploration of a wide range of substrates, catalysts, and reaction conditions.

Data-Driven Discovery: Using the large datasets generated by HTE to build machine learning models that can predict the outcomes of new reactions and guide the design of future experiments, accelerating the discovery of novel compounds with desired properties.

By integrating these advanced platforms, researchers can dramatically increase the pace of discovery and optimization in the chemistry of this compound.

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